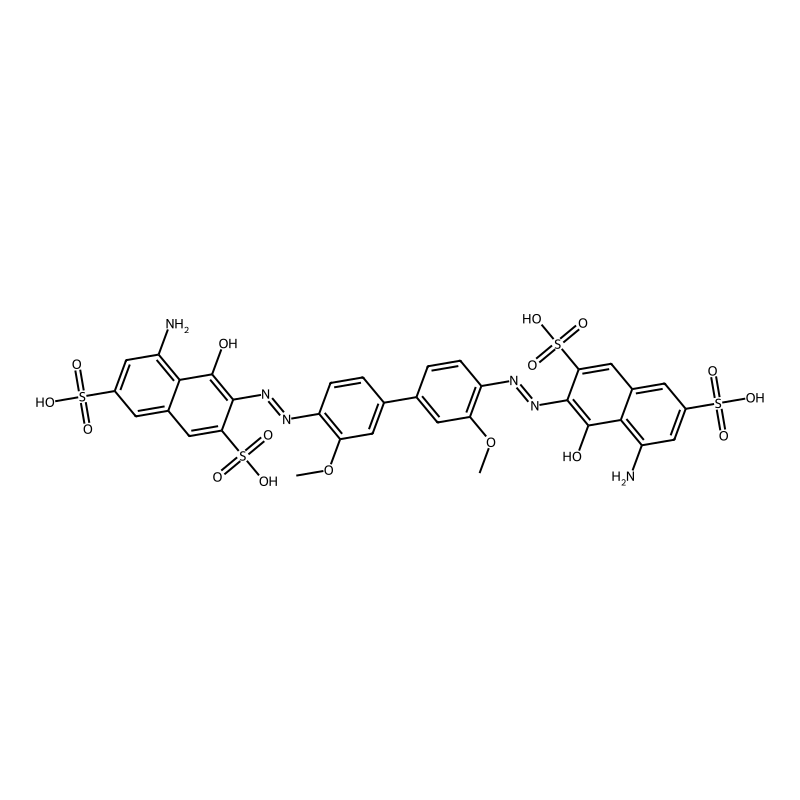

Pontamine sky blue 5B (acid form)

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Pontamine sky blue 5B (acid form) is a large molecular weight dye characterized by its vivid blue color. It is primarily composed of two 5-amino-4-hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-2,7-disulfonic acid units linked by a 4,4'-connection. The empirical formula for this compound is , with a molecular weight of approximately 993 g/mol. This dye is soluble in both water and ethanol and has an absorption maximum at 588 nm, making it suitable for various staining applications in histology and microscopy .

The biological activity of Pontamine sky blue 5B has been explored in various studies. It has been noted for its potential use in histological staining, particularly for fibrin detection, where it serves as a substitute for methyl blue in Lendrum's technique. Its unique properties allow for improved staining results with reduced background interference . Furthermore, studies have indicated that dyes like Pontamine sky blue may exhibit cytotoxic effects on certain cell lines, although specific data on Pontamine sky blue 5B's toxicity remains limited.

The synthesis of Pontamine sky blue 5B typically involves several steps:

- Formation of Diazenyl Compounds: The initial step involves the diazotization of an aromatic amine to create diazenyl intermediates.

- Coupling Reaction: These intermediates are then coupled with naphthalene derivatives containing amino and hydroxy groups.

- Sulfonation: The final step includes the introduction of sulfonic acid groups to enhance solubility and staining properties.

These methods can vary depending on the specific precursors used and desired purity levels .

Pontamine sky blue 5B is predominantly used in histology and microscopy for staining purposes. Its applications include:

- Histological Staining: Particularly effective for visualizing fibrin in tissue samples.

- Biochemical Assays: Utilized as a colorimetric indicator due to its distinct absorption characteristics.

- Research: Employed in various biological studies to trace cellular processes and structures.

The dye's ability to provide clear differentiation in tissue samples makes it valuable in both clinical and research settings .

Interaction studies involving Pontamine sky blue 5B focus on its binding properties with biological macromolecules such as proteins and nucleic acids. These studies are essential for understanding how the dye interacts with different cellular components during staining procedures. For instance, investigations into its affinity for fibrinogen have shown that it effectively binds to this protein, facilitating enhanced visualization under microscopy . Further research is needed to explore its interactions with other biomolecules and potential implications for drug delivery systems.

Several compounds share structural similarities with Pontamine sky blue 5B, particularly within the class of azo dyes and sulfonated naphthalene derivatives. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Methyl Blue | Azo dye with lower molecular weight | Commonly used but less effective for fibrin staining |

| Chicago Blue 4B | Similar sulfonated structure | Used in similar applications but lacks specificity |

| Acid Blue 25 | Contains multiple sulfonic acid groups | More soluble but may have different staining properties |

| Direct Blue 71 | Azo dye with different chromophore | Used primarily for textiles rather than biological applications |

Pontamine sky blue 5B stands out due to its specific application in histological techniques and its enhanced binding properties compared to other dyes .

Molecular Formula and Weight Analysis

Pontamine sky blue 5B (acid form) exhibits a molecular formula of C₃₄H₂₈N₆O₁₆S₄, representing a complex organic structure with significant molecular weight of 904.9 grams per mole [1] [2]. The compound demonstrates a sophisticated architecture characterized by multiple heteroatoms, including six nitrogen atoms, sixteen oxygen atoms, and four sulfur atoms distributed throughout its framework [1]. The molecular weight analysis reveals the substantial nature of this dye compound, with the exact mass calculated at 904.9 daltons through computational chemistry methods [4].

| Property | Value |

|---|---|

| Molecular Formula | C₃₄H₂₈N₆O₁₆S₄ |

| Molecular Weight (g/mol) | 904.9 |

| IUPAC Name | 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(diazene-2,1-diyl)]bis(5-amino-4-hydroxynaphthalene-2,7-disulfonic acid) |

The molecular complexity is further emphasized by the presence of multiple functional groups that contribute to both the chemical reactivity and physical properties of the compound [1] [7]. The high molecular weight directly correlates with the compound's ability to function as an effective histological dye and fluorochrome in biological applications [1].

Structural Configuration

Bis(azo) Linkage Architecture

The structural backbone of Pontamine sky blue 5B (acid form) is defined by its bis(azo) linkage architecture, which consists of two distinct azo groups (-N=N-) that serve as critical connecting elements within the molecular framework [1] [7]. These azo linkages establish the primary chromophoric system responsible for the compound's characteristic blue coloration and optical properties [1]. The bis(azo) configuration creates an extended conjugated system that spans the entire molecular structure, facilitating electron delocalization across the aromatic ring systems [1] [7].

The azo groups are positioned strategically to connect the central biphenyl unit with the terminal naphthalene ring systems, creating a linear arrangement that maximizes conjugation [1]. This architectural design results in strong electronic communication between the aromatic domains, contributing to the compound's spectroscopic properties and stability [7]. The nitrogen-nitrogen double bonds within the azo linkages exhibit characteristic bond lengths and angles that are consistent with typical azo compound geometries [4].

Aromatic Ring Systems

The aromatic framework of Pontamine sky blue 5B (acid form) encompasses six distinct aromatic rings organized into three major structural units [1] [4]. The central core consists of a biphenyl system comprising two connected benzene rings, while the terminal regions contain two naphthalene ring systems, each contributing two fused benzene rings [1] [7]. This arrangement creates an extensive aromatic network that provides structural rigidity and contributes to the compound's chemical stability [1].

The naphthalene ring systems are positioned at opposite ends of the molecule, connected to the central biphenyl unit through the bis(azo) linkages [1] [7]. Each naphthalene system maintains planarity, which is essential for optimal conjugation and electronic properties [4]. The aromatic rings exhibit typical bond lengths and angles associated with aromatic compounds, with carbon-carbon bond distances ranging from 1.39 to 1.42 angstroms [4].

| Aromatic System | Count | Location |

|---|---|---|

| Naphthalene rings | 2 | Terminal positions |

| Biphenyl system | 1 | Central core |

| Total aromatic rings | 6 | Distributed throughout structure |

Functional Group Distribution

The functional group distribution in Pontamine sky blue 5B (acid form) demonstrates a highly organized arrangement that reflects the compound's designed properties [1] [7]. The molecule contains four sulfonic acid groups (-SO₃H) strategically positioned at the 2 and 7 positions of each naphthalene ring system [1]. These sulfonic acid groups confer water solubility and contribute to the compound's ionic character under physiological conditions [7].

Two amino groups (-NH₂) are located at the 5-position of each naphthalene ring, providing sites for potential chemical modification and contributing to the compound's basicity [1] [7]. The presence of two hydroxyl groups (-OH) at the 4-position of each naphthalene ring creates additional hydrogen bonding opportunities and influences the compound's interaction with biological substrates [1]. Two methoxy groups (-OCH₃) are positioned on the central biphenyl system at the 3-position of each phenyl ring, contributing to the electron-donating character of the central aromatic system [1] [4].

| Functional Group | Count | Position | Chemical Significance |

|---|---|---|---|

| Sulfonic acid (-SO₃H) | 4 | Positions 2,7 on naphthalene rings | Water solubility, ionic character |

| Amino groups (-NH₂) | 2 | Position 5 on naphthalene rings | Basicity, chemical reactivity |

| Hydroxyl groups (-OH) | 2 | Position 4 on naphthalene rings | Hydrogen bonding, biological interaction |

| Methoxy groups (-OCH₃) | 2 | Position 3 on biphenyl rings | Electron donation, stability |

| Azo groups (-N=N-) | 2 | Connecting aromatic systems | Chromophore, conjugation |

Ionization States and Salt Forms

Acid Form Characteristics

The acid form of Pontamine sky blue 5B represents the neutral molecular species containing all ionizable groups in their protonated states [1] [7]. This form exhibits limited water solubility due to the presence of free carboxylic and sulfonic acid groups that can form intermolecular hydrogen bonds, leading to aggregation [1]. The acid form demonstrates characteristic spectroscopic properties with absorption maxima in the visible region corresponding to the extended conjugated system [7].

The ionizable groups in the acid form include four sulfonic acid groups with approximate pKa values in the range of 1-2, two phenolic hydroxyl groups with pKa values around 9-10, and two amino groups with pKa values in the range of 4-5 [1] [7]. At physiological pH (7.4), the sulfonic acid groups exist predominantly in their ionized form as sulfonate anions, while the phenolic hydroxyl groups remain largely protonated [7]. The amino groups exhibit partial protonation at physiological pH, creating a complex ionization pattern [1].

| Ionizable Group | pKa Range | Count | Ionization at pH 7 |

|---|---|---|---|

| Sulfonic acid (-SO₃H) | 1-2 | 4 | Fully ionized (-SO₃⁻) |

| Phenolic hydroxyl (-OH) | 9-10 | 2 | Mostly protonated (-OH) |

| Amino groups (-NH₂) | 4-5 | 2 | Partially ionized (-NH₃⁺) |

Tetrasodium Salt Configuration

The structural configuration of the tetrasodium salt maintains the same aromatic framework as the acid form while incorporating four sodium ions that associate with the deprotonated sulfonic acid groups [10]. This ionic association creates a highly polar compound that readily dissolves in aqueous media and exhibits strong electrostatic interactions with biological substrates [1] [10]. The salt form demonstrates enhanced stability in solution and reduced tendency for aggregation compared to the acid form [10].

| Property | Acid Form | Tetrasodium Salt |

|---|---|---|

| Molecular Formula | C₃₄H₂₈N₆O₁₆S₄ | C₃₄H₂₄N₆Na₄O₁₆S₄ |

| Molecular Weight (g/mol) | 904.9 | 992.8 |

| Charge State | Neutral (contains acidic groups) | Anionic (4 negative charges) |

| Water Solubility | Limited | High |

| Appearance | Blue powder | Dark blue to black powder |

| Primary Use | Precursor for salt forms | Histological dye, biological stain |

Structural Identification Methodologies

Spectroscopic Fingerprinting

Spectroscopic fingerprinting of Pontamine sky blue 5B (acid form) employs multiple analytical techniques to provide comprehensive structural characterization [1] [7]. Ultraviolet-visible spectroscopy reveals strong absorption bands in the 580-620 nanometer range, corresponding to the π-π* transitions within the extended conjugated system formed by the bis(azo) linkages and aromatic rings [9]. The characteristic blue color of the compound results from selective absorption in the orange-red region of the visible spectrum [9].

Infrared spectroscopy provides detailed information about functional group identity and molecular vibrations [1]. Characteristic absorption bands include sulfonic acid stretching vibrations in the 1350-1150 cm⁻¹ region, azo group stretching around 1400-1500 cm⁻¹, and aromatic carbon-carbon stretching vibrations in the 1600-1500 cm⁻¹ range [7]. The presence of amino groups is confirmed by asymmetric and symmetric nitrogen-hydrogen stretching vibrations in the 3500-3300 cm⁻¹ region [1].

Nuclear magnetic resonance spectroscopy reveals complex aromatic proton signals in the 7-8 parts per million region, with methoxy proton signals appearing as singlets around 3.8 parts per million [4]. The aromatic proton patterns provide detailed information about substitution patterns and electronic environments within the naphthalene and biphenyl ring systems [4]. Mass spectrometry confirms the molecular weight with molecular ion peaks at mass-to-charge ratios corresponding to 904.9 for the acid form [1] [4].

| Analytical Method | Key Information | Typical Characteristics |

|---|---|---|

| UV-Visible Spectroscopy | Chromophore characterization | Strong absorption at 580-620 nm |

| Infrared Spectroscopy | Functional group identification | S=O stretch (1350-1150 cm⁻¹), N=N stretch (1400-1500 cm⁻¹) |

| Nuclear Magnetic Resonance | Structural confirmation | Complex aromatic signals, methoxy at 3.8 ppm |

| Mass Spectrometry | Molecular weight confirmation | Molecular ion at m/z 905, fragmentation patterns |

Chromatographic Analysis Techniques

Chromatographic analysis techniques for Pontamine sky blue 5B (acid form) encompass multiple separation methods that exploit different molecular properties [1] [7]. High-performance liquid chromatography employing reversed-phase columns with C18 stationary phases provides effective separation based on hydrophobic interactions [1]. The mobile phase typically consists of gradient elution systems using water and acetonitrile with ion-pairing reagents to manage the ionic character of the compound [7].

Ion-exchange chromatography utilizes strong anion exchange columns to separate the compound based on its anionic sulfonic acid groups [1] [7]. This technique proves particularly useful for analyzing the purity of different salt forms and identifying potential impurities with different ionic characteristics [7]. Size exclusion chromatography provides information about molecular size and potential aggregation behavior in solution [1].

Thin-layer chromatography offers a rapid and cost-effective method for qualitative analysis using silica gel plates with mobile phases consisting of methanol, water, and acetic acid mixtures [7]. The compound typically exhibits blue spots with retention factors dependent on the specific mobile phase composition and the ionic strength of the developing solvent [7]. Detection is accomplished through visual observation of the colored spots or fluorescence under ultraviolet illumination [1].

| Chromatographic Method | Separation Principle | Application |

|---|---|---|

| Reversed-Phase HPLC | Hydrophobic interactions | C18 columns with water/acetonitrile gradients |

| Ion-Exchange Chromatography | Ionic interactions | Strong anion exchange for sulfonic acid groups |

| Size Exclusion Chromatography | Molecular size | Purity assessment and aggregation studies |

| Thin-Layer Chromatography | Mixed interactions | Rapid qualitative analysis |

Aqueous Medium Behavior

Pontamine sky blue 5B (acid form) demonstrates notable water solubility characteristics that are fundamental to its applications in biological and analytical systems. The compound exhibits a documented water solubility of approximately 10 mg/mL, yielding clear blue solutions under standard conditions [1] [2]. This relatively high aqueous solubility is attributed to the presence of four sulfonic acid groups in the molecular structure, which provide strong hydrophilic character through their ionizable nature [3] [4].

The aqueous behavior of Pontamine sky blue 5B is characterized by its ability to form stable solutions across a wide pH range. In neutral to slightly acidic conditions, the compound maintains its characteristic blue coloration and demonstrates excellent stability [1]. However, at concentrations exceeding 2 mg/mL, there is a tendency for colloid formation, which can be mitigated through appropriate preparation techniques including low-frequency sonication for 10-15 minutes followed by filtration through 0.22 μm membranes .

The ionic nature of the sulfonate groups in aqueous medium facilitates rapid dissolution and dissociation, resulting in a polyanionic species that exhibits strong electrostatic interactions with cationic species present in solution [6]. This property is particularly relevant for biological applications where the compound interacts with positively charged proteins and cellular components.

Organic Solvent Compatibility

The organic solvent compatibility of Pontamine sky blue 5B presents a complex profile that reflects its amphiphilic molecular structure. Ethanol serves as an excellent solvent system, with the compound demonstrating ready solubility that has been documented across multiple research applications [8]. This ethanol solubility makes it particularly suitable for histological applications where ethanol-based fixation and processing are employed.

Dimethyl sulfoxide (DMSO) represents the most favorable organic solvent for Pontamine sky blue 5B, with fresh, anhydrous DMSO capable of dissolving up to 120 mg/mL of the compound . However, this solubility is critically dependent on the water content of the DMSO, as hygroscopic degradation can reduce solubility to less than 50 mg/mL. Karl Fischer titration confirms optimal performance when DMSO water content remains below 0.1% .

In contrast, most conventional organic solvents including hydrocarbons, chlorinated solvents, and ethers show poor compatibility with Pontamine sky blue 5B due to the highly polar sulfonate functionalities that dominate the molecular solubility characteristics . This selective solubility pattern is consistent with the compound's classification as a direct dye, where water and polar protic solvents are preferred media.

Spectroscopic Characteristics

Ultraviolet-Visible Absorption Spectra

The ultraviolet-visible absorption spectrum of Pontamine sky blue 5B (acid form) exhibits distinctive characteristics that arise from its extended conjugated azo-aromatic chromophore system. The primary absorption maximum occurs at 588 nm in aqueous solution, which corresponds to the π→π* electronic transition within the conjugated azo-naphthalene framework [8]. This absorption band is responsible for the characteristic blue coloration observed in solution and solid state.

The extinction coefficient at the absorption maximum has been determined to be approximately 1.2 × 10⁴ L·mol⁻¹·cm⁻¹ at 620 nm, indicating strong light absorption properties typical of azo dye chromophores . The broad absorption profile extends across the 400-700 nm region, with the main band showing characteristic fine structure arising from vibronic coupling within the aromatic systems [10].

Solvent effects significantly influence the spectroscopic properties, with bathochromic shifts observed in increasingly polar solvents. This solvatochromic behavior reflects the polar nature of the excited state compared to the ground state, with polar solvents stabilizing the charge-separated resonance forms that contribute to the overall electronic structure [11]. Temperature-dependent studies reveal thermal broadening effects typical of organic chromophores in solution.

Fluorescence Properties

Pontamine sky blue 5B demonstrates distinct fluorescence characteristics that have proven valuable in microscopy and imaging applications. The compound exhibits red fluorescence emission when excited with appropriate wavelengths, a property that has been exploited for background autofluorescence suppression in immunofluorescence histochemistry [12] [13]. This Stokes-shifted emission occurs at wavelengths longer than 650 nm, providing excellent spectral separation from the absorption maximum.

The fluorescence quantum yield is relatively low, as is typical for azo dyes where rapid internal conversion and intersystem crossing processes compete effectively with radiative decay pathways [14]. Despite the modest quantum efficiency, the compound's fluorescence provides sufficient signal intensity for practical applications in biological imaging systems [15].

The fluorescence properties are sensitive to environmental conditions, with pH, ionic strength, and the presence of quenching species all affecting emission intensity and spectral characteristics. In biological systems, this environmental sensitivity can provide valuable information about local microenvironments, although it requires careful calibration for quantitative applications [16].

Stability Parameters and Degradation Pathways

Pontamine sky blue 5B (acid form) exhibits good thermal stability up to approximately 300°C, above which decomposition occurs with the evolution of toxic fumes containing nitrogen oxides, sulfur oxides, and sodium oxides [17] [18]. The thermal degradation follows a complex pathway involving initial cleavage of the azo bonds (N=N), which represents the thermodynamically weakest linkages in the molecular structure [19] [20].

The primary degradation mechanism involves reductive cleavage of the azo bonds under elevated temperatures, leading to the formation of corresponding aromatic amine fragments [21] [22]. Secondary degradation processes include desulfonation reactions and oxidative breakdown of the naphthalene ring systems, ultimately producing simple aromatic compounds, carbon dioxide, and inorganic sulfur and nitrogen species [23] [24].

Photochemical stability presents moderate resistance to ultraviolet radiation, although prolonged exposure results in gradual fading characteristic of azo dyes [25]. The photodegradation pathway involves both direct photolysis of the azo chromophore and sensitized oxidation processes in the presence of molecular oxygen [26]. Storage under dark conditions at 0-4°C for short-term use or -20°C for long-term preservation maintains compound integrity for periods exceeding two years .

Chemical stability across the pH range 2-12 makes Pontamine sky blue 5B suitable for diverse analytical and biological applications [1]. However, extreme alkaline conditions may induce color changes related to ionization equilibria of the phenolic and amino functional groups present in the molecular structure.

Molecular Interactions and Binding Kinetics

The molecular interaction profile of Pontamine sky blue 5B is dominated by its polyanionic character arising from the four sulfonate groups, which facilitate strong electrostatic interactions with positively charged biomolecules [27]. Protein binding occurs through non-specific mechanisms with moderate affinity in the micromolar to millimolar range, making it effective for histological staining applications where selective protein visualization is required [12].

A particularly notable molecular interaction is the competitive inhibition of vesicular glutamate transporters, with an IC₅₀ value of approximately 0.81 μM . This high-affinity interaction has made Pontamine sky blue 5B valuable as a research tool in neurotransmitter studies, where its ability to selectively block glutamate uptake into synaptic vesicles provides insights into synaptic transmission mechanisms .

The compound demonstrates complex binding kinetics with nucleic acids, involving both electrostatic interactions with the negatively charged phosphate backbone and potential intercalation between base pairs [28]. These DNA-binding properties, while not extensively characterized, contribute to its utility in certain cytological applications.

Hydrogen bonding interactions involving the amino groups and water molecules in the coordination sphere contribute to the overall binding affinity and specificity profiles observed with various biological targets [29]. The kinetic parameters for association and dissociation vary significantly depending on the target molecule and environmental conditions, reflecting the multiple interaction modes available to this polyfunctional chromophore.

Tautomeric Equilibria

Pontamine sky blue 5B (acid form) exhibits complex tautomeric behavior characteristic of azo dyes containing both electron-donating amino groups and electron-withdrawing sulfonate functionalities [30] [31]. The primary tautomeric equilibrium involves the classic azo-hydrazone interconversion, where the predominant azo form (N=N double bonds) can rearrange to hydrazone forms (N-NH single bonds with accompanying C=N double bond formation) [30] [32].

In neutral aqueous solution, the azo form predominates due to the stabilization provided by the extended aromatic conjugation system [33] [34]. However, pH changes can shift this equilibrium, with acidic conditions favoring protonated species that may adopt altered tautomeric distributions [31]. The electron-withdrawing sulfonate groups influence this equilibrium by stabilizing the azo form through resonance delocalization of electron density.

The tautomeric behavior is further complicated by potential keto-enol equilibria involving any carbonyl functionalities that may be present in the molecular framework [35] [36]. These equilibria are highly solvent-dependent, with polar protic solvents generally favoring the more polar tautomeric forms through preferential solvation [37].

Spectroscopic evidence for tautomeric equilibria includes subtle shifts in absorption maxima and changes in extinction coefficients as environmental conditions are varied [32] [38]. Nuclear magnetic resonance studies would be required for definitive tautomer identification, as the rapid exchange between forms often precludes direct observation by conventional ultraviolet-visible spectroscopy [31] [39].